![molecular formula C7H10O3 B2627417 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid CAS No. 2470439-26-8](/img/structure/B2627417.png)
2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid” is a chemical compound with the CAS Number: 2470439-26-8 . It has a molecular weight of 142.15 . It is usually in powder form .
Synthesis Analysis
The synthesis of 2‑oxabicyclo [2.1.1]hexanes, which includes “this compound”, has been developed through an iodocyclization reaction . This approach provides a practical method for creating 2‑oxabicyclo [2.1.1]hexanes with two and three exit vectors .
Chemical Reactions Analysis
The ortho-substituted phenyl ring, a basic structural element in chemistry, is found in more than three hundred drugs and agrochemicals . Over the past decade, scientists have tried to replace the phenyl ring in bioactive compounds with saturated bioisosteres to obtain novel patentable structures . The development of 2-oxabicyclo [2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring represents a significant advancement in this area .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 142.15 . The compound is usually in powder form .
Applications De Recherche Scientifique
Synthesis and Structural Studies
- 2-Oxabicyclo[2.1.1]hexane derivatives have been synthesized through various methods, including cyclization and photocycloaddition processes. These compounds exhibit interesting structural properties, as evidenced by their NMR spectra and thermolysis behaviors (Kirmse & Mrotzeck, 1988).
Natural Product Isolation
- A cyclohexylacetic acid derivative similar in structure to 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid was isolated from Emilia sonchifolia. This compound's structure was elucidated using spectroscopic techniques, highlighting its potential biological relevance (Shen et al., 2013).
Stereoselective Synthesis
- Experiments have demonstrated the ability to achieve highly stereoselective synthesis of compounds related to this compound, showcasing the precision achievable in organic synthesis (Allemann & Vogel, 1991).
Ring Contraction Studies
- Research into the conversion of bicyclo[3.1.0]hexan-2-one into various esters and amides provides insight into the ring contraction and solvolytic reactivity of related bicyclic structures (Brook & Brophy, 1985).
Synthesis of Plant Metabolites
- The synthesis of important plant metabolites, like 12-Oxophytodienoic acid, using intermediates including (3-oxo-2-oxabicyclo[3.3.0]octan-6-yl)acetic acid, demonstrates the role of similar bicyclic compounds in the production of biologically significant molecules (Crombie & Mistry, 1991).
Advanced Organic Chemistry
- Studies on aminohydroxylations and acid-catalyzed rearrangements of related compounds offer deeper understanding of reaction mechanisms in organic chemistry, which can be applied in various synthetic processes (Drian & Vogel, 1987).
Functional Diversity Exploration
- Research on 2-oxa-5-azabicyclo[2.2.1]heptane as a platform for creating backbone-constrained γ-amino acid analogues illustrates the potential of these bicyclic compounds in drug design and functional diversity exploration (Garsi et al., 2022).
Chemical Synthesis and Transformation
- The synthesis of 2-azabicyclo[2.2.0]hexane derivatives and their transformation into azetidin-2-ones shows the versatility of bicyclic compounds in creating novel structures for potential pharmaceutical applications (Katagiri et al., 1986).
Orientations Futures
The development of 2-oxabicyclo [2.1.1]hexanes as saturated bioisosteres of the ortho-substituted phenyl ring suggests an opportunity for chemists to replace the ortho-substituted phenyl ring in bioactive compounds with saturated bioisosteres in medicinal chemistry and agrochemistry . This could lead to the creation of novel structures with improved physicochemical profiles .
Mécanisme D'action
Target of Action
The primary target of 2-(2-Oxabicyclo[2.1.1]hexan-4-yl)acetic acid is the Interleukin receptor-associated kinase 4 (IRAK4) . IRAK4 is a key node of signaling within the innate immune system that regulates the production of inflammatory cytokines and chemokines .
Mode of Action
This compound interacts with its target, IRAK4, by inhibiting its activity . This inhibition prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
Biochemical Pathways
The inhibition of IRAK4 by this compound affects the signaling pathways within the innate immune system . This results in a decrease in the production of inflammatory cytokines and chemokines, thereby affecting the inflammatory response .
Pharmacokinetics
The pharmacokinetic properties of 2-(2-Oxabicyclo[21It is known that the compound is a potent and selective irak4 inhibitor that is cns penetrant and has excellent adme properties .
Result of Action
The result of the action of this compound is a decrease in the inflammatory response. By inhibiting IRAK4, the compound prevents the production of inflammatory cytokines and chemokines, which can ultimately hinder patient recovery .
Propriétés
IUPAC Name |
2-(2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-6(9)3-7-1-5(2-7)10-4-7/h5H,1-4H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAQDDZOEHJGCOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CO2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-fluoro-4-methoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2627334.png)
![Lithium;2-(7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2627335.png)
![1-{2-[1-(2-Methoxyethyl)benzimidazol-2-ylthio]ethoxy}-3-methylbenzene](/img/structure/B2627336.png)
![N-(4-ethoxyphenyl)-3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2627337.png)
![[(2S,6R)-2,6-Dimethylmorpholin-4-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B2627342.png)
![N-(4-chlorophenyl)-3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole-1(4H)-carboxamide](/img/structure/B2627344.png)
![9-isopentyl-5-methyl-3-phenyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2627348.png)
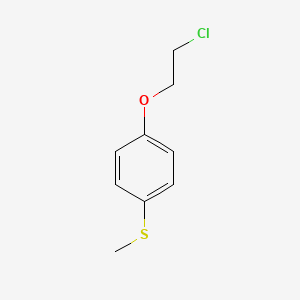
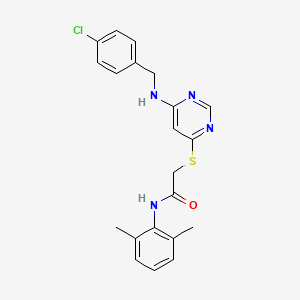
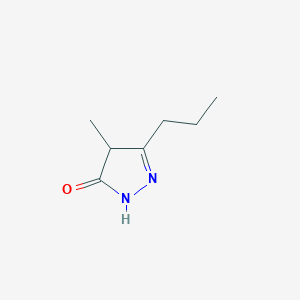
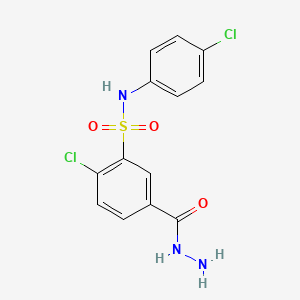
![Cyclopropyl(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2627354.png)
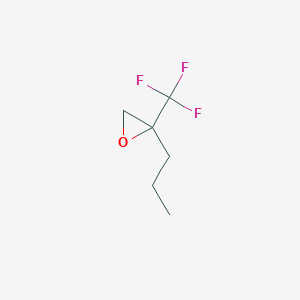
![3-(2-Chlorophenyl)-1-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B2627356.png)